5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide

描述

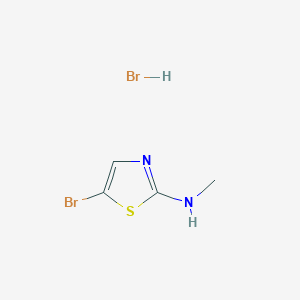

5-Bromo-N-methyl-1,3-thiazol-2-amine hydrobromide (C₃H₃BrN₂S·HBr) is a brominated thiazole derivative with a methylamine substituent at the 2-position and a bromide counterion. Its IUPAC name reflects the bromine atom at the 5-position of the thiazole ring and the methyl group on the amine . Key identifiers include PubChem CID 2723848 and SMILES [Br-].BrC=1SC(=[N@H])[NH2+]C=1, with synthesis often involving nucleophilic substitution or coupling reactions .

属性

IUPAC Name |

5-bromo-N-methyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S.BrH/c1-6-4-7-2-3(5)8-4;/h2H,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWBDMAQHBITJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(S1)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide typically involves the bromination of N-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds as follows:

Bromination: N-methyl-1,3-thiazol-2-amine is treated with bromine or N-bromosuccinimide in an appropriate solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C.

Isolation: The resulting 5-bromo-N-methyl-1,3-thiazol-2-amine is isolated by filtration or extraction.

Hydrobromide Formation: The isolated compound is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

化学反应分析

Types of Reactions

5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).

Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), and solvents (e.g., toluene, dimethyl sulfoxide).

Major Products Formed

Substitution Reactions: Derivatives with different substituents at the 5-position.

Oxidation and Reduction: Oxidized or reduced thiazole derivatives.

Coupling Reactions: Complex molecules with extended conjugation or functional groups.

科学研究应用

Biological Applications

5-Bromo-N-methyl-1,3-thiazol-2-amine hydrobromide exhibits a range of biological activities that are pivotal in medicinal chemistry:

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating minimal inhibitory concentrations (MIC) that suggest potential as an antibacterial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 1000 |

Anticancer Properties

Thiazole compounds have been studied for their anticancer effects. The incorporation of the bromine atom in this compound enhances its ability to interact with cellular targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes associated with various diseases. For instance, it can serve as a scaffold for developing inhibitors targeting enzymes involved in metabolic pathways related to cancer and inflammation .

Agricultural Applications

The thiazole structure is recognized for its herbicidal properties. Compounds similar to this compound have been shown to promote plant growth and increase seed yield and oil content in crops like rapeseed . This highlights its potential utility in agrochemical formulations aimed at enhancing agricultural productivity.

Material Science Applications

In materials science, thiazole derivatives are utilized in the development of functional dyes and polymer additives due to their unique electronic properties. The incorporation of thiazole rings can improve the thermal stability and photostability of materials used in various industrial applications .

Case Studies

- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics .

- Plant Growth Promotion : In agricultural trials, formulations containing thiazole derivatives were tested for their effects on crop yield. Results showed a significant increase in both seed yield and oil content when applied to rapeseed crops, suggesting a viable application in sustainable agriculture practices .

作用机制

The mechanism of action of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiazole ring play crucial roles in binding to the target site, influencing the compound’s biological activity.

相似化合物的比较

Comparison with Similar Thiazole Derivatives

Structural Analogues and Substituent Effects

Thiazole derivatives vary in substituent positions and functional groups, significantly altering their physicochemical and biological properties. Below is a comparative analysis:

Key Observations:

- Electronic Effects : Bromine at the 5-position (target compound) introduces electron-withdrawing effects, enhancing electrophilic reactivity compared to methyl or phenyl substituents .

- Lipophilicity : Phenyl groups (e.g., 4-phenyl analogues) increase logP values, favoring membrane permeability but reducing aqueous solubility .

- Biological Activity : N-Methylation in the target compound may reduce metabolic degradation compared to primary amines (e.g., 2-NH₂ in ) .

Crystallographic and Spectroscopic Data

- Crystal Structures : reports 6-bromo-1,3-benzothiazol-2-amine crystallizing in a planar conformation with N–H⋯N hydrogen bonds. The target compound’s structure remains unreported but likely shares similar intermolecular interactions .

- NMR Characterization : provides ¹H/¹³C NMR data for benzimidazole analogues, showing deshielding of aromatic protons adjacent to bromine (δ ~7.8–8.0 ppm). The target compound’s methyl group would resonate at δ ~2.3–2.5 ppm .

Research Findings and Implications

- Reactivity : Bromine at the 5-position facilitates cross-coupling reactions (e.g., Suzuki), enabling diversification into biaryl derivatives .

- Thermal Stability : Methyl and bromine substituents increase melting points compared to unsubstituted thiazoles (e.g., 1,3-thiazol-2-amine melts at ~120°C vs. target compound’s predicted mp >200°C) .

- Limitations : The HBr counterion may complicate purification due to hygroscopicity, whereas dihydrobromide salts () offer better crystallinity .

生物活性

Overview

5-Bromo-N-methyl-1,3-thiazol-2-amine hydrobromide is a heterocyclic compound belonging to the thiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and other fields.

- Molecular Formula : C4H5BrN2S

- Molecular Weight : 193.07 g/mol

- CAS Number : 1909320-12-2

The exact biological targets of this compound are not fully elucidated. However, thiazole compounds generally affect various cellular processes through interactions with biomolecules such as proteins and nucleic acids. The compound may influence biochemical pathways related to cell growth, differentiation, apoptosis, and immune response .

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. The compound's activity against various pathogens has been documented in several studies:

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | < 10 |

| Escherichia coli | Limited activity | > 100 |

| Mycobacterium tuberculosis | Bactericidal effects | 4.5 |

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with varying degrees of potency .

Antitumor Activity

Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, structural modifications in thiazole compounds have been linked to enhanced antitumor activity:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |

| Compound 13 | A-431 (epidermoid carcinoma) | < 10 |

The presence of specific substituents on the thiazole ring has been shown to significantly enhance cytotoxicity .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated strong inhibition against Staphylococcus aureus, with MIC values demonstrating its potential as an antibacterial agent .

Study on Anticancer Properties

A separate investigation focused on the anticancer properties of thiazole derivatives against human glioblastoma and melanoma cell lines. The findings suggested that modifications at the C-2 position of the thiazole ring could lead to improved selectivity and potency against these cancer types .

Toxicity Profile

Preliminary toxicity assessments indicate that compounds in the thiazole class may exhibit harmful effects if ingested or upon skin contact . Further studies are needed to establish a comprehensive toxicity profile for this specific compound.

常见问题

Q. What are the standard synthetic routes for 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide?

The compound is typically synthesized via alkylation of a thiazol-2-amine precursor. For example, reacting 5-bromo-1,3-thiazol-2-amine with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group. Subsequent treatment with hydrobromic acid (HBr) forms the hydrobromide salt . Alternative routes involve nucleophilic substitution with 3-bromopropanoyl chloride under basic aqueous conditions (Na₂CO₃), followed by cyclization and salt formation .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring structure, bromine substitution, and N-methyl group. For instance, the N-methyl proton typically appears as a singlet near δ 3.3–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and isotopic pattern due to bromine.

- Elemental Analysis : Confirms stoichiometry, especially the HBr salt ratio .

- IR Spectroscopy : Identifies N–H stretching (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL determines bond lengths, angles, and conformation. For example, the thiazole ring in related compounds shows a puckering parameter (Q) of ~0.27–0.28 Å, with dihedral angles between substituents (e.g., 36.7° between thiazole and phenyl rings) . Hydrogen bonding and π-π interactions (e.g., centroid distances of ~3.75 Å) stabilize the crystal lattice, which can be visualized using software like Mercury .

Q. What are the protonation sites and hydrogen-bonding patterns in hydrobromide salts of aminothiazoles?

In hydrobromide salts, the thiazole nitrogen (N1) is preferentially protonated due to its basicity. Structural studies reveal N–H⋯Br⁻ hydrogen bonds (2.8–3.0 Å) and weak C–H⋯π interactions. For example, in N-methyl derivatives, the methyl group reduces basicity at N1, shifting protonation to adjacent sites in some cases .

Q. How can derivatives of this compound be optimized for enhanced bioactivity?

- Bromine Substitution : Replace bromine with other halogens or functional groups (e.g., Suzuki coupling for aryl groups) to modulate electronic properties .

- N-Methyl Modification : Introduce bulkier alkyl groups to enhance lipophilicity or target selectivity .

- Salt Form Screening : Test alternative counterions (e.g., chloride, tosylate) to improve solubility or stability .

- Bioactivity Assays : Use in vitro models (e.g., antimicrobial MIC tests ) and computational docking to predict binding to targets like kinases or microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。